1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPLMXQUAVIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-33-8 | |
| Record name | 1-[2-(pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Etherification Reaction
- Reactants: The key intermediate is 3-hydroxypyrrolidine, which acts as the nucleophile, and a suitable pyrrolidine derivative bearing a leaving group on an ethyl chain (e.g., 2-chloroethylpyrrolidine or 2-bromoethylpyrrolidine).
- Reaction Conditions: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol, which facilitate nucleophilic substitution.
- Base Usage: A base such as potassium carbonate or triethylamine is used to deprotonate the hydroxyl group, increasing its nucleophilicity.
- Temperature: Elevated temperatures (e.g., 60–90°C) are often applied to drive the etherification to completion.
- Reaction Time: Duration ranges from several hours (4–6 h) to overnight, depending on scale and conditions.
Isolation and Purification
- After completion, the reaction mixture is cooled and diluted with water.
- The product is extracted into organic solvents such as dichloromethane (DCM).
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
- Purification is achieved by recrystallization or flash chromatography.
Formation of Dihydrochloride Salt
- The purified free base is dissolved in a suitable solvent (e.g., ethanol or dichloromethane).
- Anhydrous or aqueous hydrochloric acid is added to precipitate the dihydrochloride salt.
- The salt is collected by filtration and dried under vacuum.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | 3-hydroxypyrrolidine + 2-chloroethylpyrrolidine, K2CO3, DMF, 75°C, 6 h | 65–70 | Base-mediated nucleophilic substitution |
| Extraction & Purification | DCM extraction, drying, flash chromatography | — | Purity >95% by NMR and HPLC |
| Salt Formation | HCl in ethanol, room temp, precipitation | 90–95 | Formation of dihydrochloride salt |
Research Findings and Optimization Notes
- Use of potassium carbonate as a base in DMF solvent at 75°C for 6 hours provides good yields (~65–70%) of the ether intermediate with minimal side reactions.
- The choice of solvent affects reaction rate and purity: DMF and ethanol are preferred for their polarity and solubility properties.
- The dihydrochloride salt formation enhances compound stability and crystallinity, facilitating isolation and storage.
- Purification by flash chromatography using solvent mixtures such as DCM/methanol/triethylamine (100:1:0.5) yields pure product suitable for analytical and research purposes.
- Avoiding harsher reducing agents or reagents improves safety and scalability, as noted in related pyrrolidine derivative syntheses.
Comparative Notes on Related Compounds
- Similar synthetic routes are applied to related compounds such as 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride, where the piperidine ring replaces one pyrrolidine ring, indicating the versatility of the etherification approach.
- Industrial scale-up involves the use of industrial-grade reagents and solvents with controlled reaction parameters and crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxygen atom, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
Pharmacological Applications
-
CNS Activity :
- Pyrrolidine derivatives are often explored for their potential as central nervous system (CNS) agents. Studies suggest that compounds with similar structures exhibit neuroprotective properties and may aid in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
-
Antidepressant Properties :
- Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the management of depression and anxiety disorders.
-
Analgesic Effects :
- Some studies have highlighted the analgesic potential of pyrrolidine-based compounds, suggesting that they may serve as effective pain relievers in chronic pain models.
Case Study 1: Neuroprotective Effects
A study conducted on pyrrolidine derivatives demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers and enhance neuronal survival under neurotoxic conditions.
Case Study 2: Antidepressant Activity
In a preclinical trial, a related pyrrolidine compound exhibited antidepressant-like effects in rodent models. The results indicated increased levels of serotonin and norepinephrine, supporting the hypothesis of its potential use in treating mood disorders.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride:
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₁Cl₂NO·HCl
- Molecular Weight : ~265.58 g/mol (estimated)
- Structure: Features a pyrrolidine ring substituted with a dichlorophenoxy group.
- Key Difference: The absence of the ethyleneoxy linker and the presence of a bulky dichlorophenoxy group may reduce membrane permeability compared to the target compound.
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol
- Structure : Combines a pyrrolidine ring with a pyridine-amine core.
1-{2-[4-(2-Phenylnaphtho[1,2-b]furan-3-yl)phenoxy]ethyl}pyrrolidine Hydrochloride
- Molecular Formula: C₃₀H₂₇NO₂·HCl
- Molecular Weight : 470.00 g/mol
- Structure : A complex derivative with a naphthofuran-phenyl substituent.
- Key Difference : The large aromatic substituent increases molecular weight and hydrophobicity, likely altering pharmacokinetic properties such as absorption and metabolism compared to the target compound .
1-(4-Fluorophenyl)piperazine Dihydrochloride
- Molecular Formula : C₁₀H₁₂FN₂·2HCl
- Molecular Weight : 247.13 g/mol
- Structure : A piperazine ring substituted with a fluorophenyl group.
- Key Difference : Piperazine derivatives often exhibit distinct receptor affinities (e.g., dopamine or serotonin receptors) compared to pyrrolidine-based compounds. Fluorine substitution enhances metabolic stability .
Comparative Data Table
Research Findings and Mechanistic Insights
- Receptor Affinity : Pyrrolidine derivatives often target 5-HT receptors. For example, SB269970 (a pyrrolidine sulfonyl derivative) acts as a 5-HT7 receptor antagonist, modulating cAMP/CREB signaling pathways linked to cognitive enhancement . The target compound may share similar mechanisms due to its pyrrolidine scaffold.
- Solubility and Bioavailability : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. However, bulkier substituents (e.g., naphthofuran in ) reduce solubility and bioavailability.
- Safety Profiles : Most pyrrolidine/piperazine dihydrochlorides lack severe GHS classifications but require standard precautions (e.g., ventilation, protective gear) .
Biological Activity
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride (CAS: 1394041-33-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C₁₀H₂₀N₂O·2HCl
- Molecular Weight : 257.21 g/mol
- IUPAC Name : 1-(2-(pyrrolidin-3-yloxy)ethyl)pyrrolidine dihydrochloride
- Structure : The compound features a pyrrolidine core with an ether linkage to a pyrrolidinyl substituent, which may influence its biological interactions.
The biological activity of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may act through:
- Neurotransmitter Modulation : The pyrrolidine structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, which could be relevant in therapeutic contexts such as cancer treatment or neuroprotection.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin .
Neuroprotective Effects
Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects by modulating pathways involved in neurodegeneration. The specific activity of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride in this context remains to be fully elucidated but shows promise based on related compounds .
Study on Cytotoxicity
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the structure significantly influenced their cytotoxicity against cancer cell lines. The findings suggest that the presence of an ether linkage may enhance the interaction with cellular targets, leading to increased efficacy .
Pharmacological Evaluation
In pharmacological evaluations, compounds similar to 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride have been tested for their ability to inhibit key enzymes involved in cancer metabolism. These studies revealed IC50 values in the low micromolar range, suggesting substantial potency against specific cancer types .
Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride | Pyrrolidine core with ether linkage | TBD | Potential neuroprotective |
| Pyrrolidine Derivative A | Similar structure | 9.28 | Anticancer activity |
| Pyrrolidine Derivative B | Modified substituents | <10 | Enzyme inhibition |
Q & A
Basic: What are the recommended synthetic routes for 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1: React pyrrolidin-3-ol with a chloroethylpyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Step 2: Treat the product with HCl gas or concentrated HCl in a solvent like ethanol to form the dihydrochloride salt .
Characterization: - NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on the ether (-O-) and pyrrolidine ring protons.
- Mass Spectrometry (MS): Verify molecular weight (expected ~236.14 g/mol for the free base; dihydrochloride adds ~72.92 g/mol) .
- Melting Point: Compare observed mp (e.g., 167–185°C for analogous dihydrochlorides) with literature values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and prevent entry into waterways .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Transition State Analysis: Identify energy barriers for reactions involving the pyrrolidine nitrogen or ether oxygen.
- Case Study: ICReDD’s workflow combines computational predictions with experimental validation, narrowing optimal conditions by 60% .
Advanced: How can Design of Experiments (DoE) optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Variables: Test temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF) .
- Statistical Analysis: Apply a 2³ factorial design to identify interactions. For example:
| Factor | Low Level | High Level | Effect on Yield (%) |
|---|---|---|---|
| Temperature | 40°C | 100°C | +22 |
| Catalyst Loading | 0.1 mol% | 5 mol% | +15 |
| Solvent | THF | DMF | -8 |
Advanced: How to resolve discrepancies in solubility data during formulation studies?
Methodological Answer:
- Hypothesis Testing: If solubility in water is lower than predicted, assess:
- Purification: Recrystallize from ethanol/water to remove hydrophobic impurities .
Advanced: How to address contradictions in NMR spectra during structural elucidation?
Methodological Answer:
- Scenario: Unexpected splitting in pyrrolidine ring protons.
- Analysis:
- Resolution: Optimize reaction time to minimize side products .
Advanced: How is this compound applied in multi-step syntheses of bioactive heterocycles?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
